3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one
Description
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Key absorptions include:
UV-Vis Spectroscopy
The compound exhibits λₘₐₐ at 275 nm (π→π* transition of the chlorophenyl group) and 210 nm (n→π* transition of the lactam carbonyl).
Tautomeric and Conformational Isomerism
The lactam ring exists in equilibrium between planar and puckered conformations, with energy barriers <5 kcal/mol, as predicted by DFT calculations. Tautomerism is limited due to the absence of enolizable protons adjacent to the carbonyl. However, the amino group at C-3 may participate in intramolecular hydrogen bonding with the lactam oxygen (N–H⋯O=C, ~2.6 Å), stabilizing the twist-boat conformation . Substituent effects from the 3-chlorophenyl group further restrict rotation about the N–C(aryl) bond, favoring a syn-periplanar arrangement between the chlorine atom and lactam oxygen.
Table 1: Summary of Spectroscopic Data
| Technique | Key Signals/Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 6.53–7.28 (m) | Aromatic protons |
| δ 4.12 (s) | NH₂ group | |
| ¹³C NMR | δ 173.8 | Lactam carbonyl |
| IR | 1685 cm⁻¹ | C=O stretch |
| UV-Vis | 275 nm | Aromatic π→π* transition |
Table 2: Conformational Parameters
| Parameter | Value (Predicted) | Method |
|---|---|---|
| Lactam ring puckering | 0.35 Å | DFT |
| N–C(aryl) dihedral angle | 12° | Molecular modeling |
| N–H⋯O bond length | 2.59 Å | X-ray analogs |
Properties
IUPAC Name |
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMDDEDHCSXWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one typically involves:
- Construction of the pyrrolidin-2-one ring (a γ-lactam structure).
- Introduction of the 3-chlorophenyl substituent at the nitrogen (N-1) position or at the 3-position of the pyrrolidinone ring.
- Incorporation of the amino group at the 3-position of the pyrrolidin-2-one ring.
These steps can be achieved through various routes such as nucleophilic substitution, cyclization of precursors, or multi-component reactions.
Preparation via Substituted Pyrrolidine Derivatives (Patent EP1138672A1)
A notable method involves the preparation of optically active 3-amino-pyrrolidine derivatives, which can be adapted for this compound:
- Starting from optically active butyl-1,2,4-trimesylate, the compound is reacted with a primary amine (e.g., benzylamine) in tetrahydrofuran at 0–70°C (preferably 50–60°C) to yield the corresponding pyrrolidine derivative.
- The amino protecting group (benzyl) is then replaced by an allyloxycarbonyl group using allyl haloformate in an inert solvent like heptane at 0–100°C.
- Subsequently, the amino group is introduced under pressure (3×10^6 to 2×10^7 Pa) at 20–200°C (preferably 100–150°C) in solvents such as tetrahydrofuran or dimethoxyethane.
- This method achieves high optical and chemical yields and can be tailored for the 3-chlorophenyl substituent at the nitrogen position.
The process is suitable for producing 3-amino-pyrrolidine derivatives with varied substitutions, including halogenated phenyl groups.
Multi-Component Reaction Approach (ACS Journal of Organic Chemistry, 2024)
A multi-component protocol can be used for related γ-lactam derivatives, which can be adapted for this compound:
- Reaction of formaldehyde, an aniline derivative (such as 3-chloroaniline), and ethyl pyruvate in the presence of a Brønsted acid catalyst.
- This yields substituted γ-lactam substrates that can be further functionalized.
- Functionalization with reagents like Eschenmoser’s salt under reflux conditions in chloroform and triethylamine leads to the formation of amino-substituted pyrrolidinones.
- Attempts to directly form azadiene intermediates from these substrates were unsuccessful, requiring substitution of dimethylamino groups with acetoxy groups for further transformations.
This method offers a modular approach to preparing substituted pyrrolidin-2-ones with amino and halogenated aryl groups.
Synthesis from Pyrroline-2,5-dione Precursors (Patent CA1331623C)
Another established route involves:
- Reacting 1-benzyl-Δ^3-pyrroline-2,5-dione derivatives with nitrogen nucleophiles such as amines to form 3-amino-1-benzylpyrrolidine-2,5-diones.
- Subsequent reduction or cleavage steps remove protecting groups to yield 3-amino-1-benzylpyrrolidine derivatives.
- This approach can be modified by using 3-chlorophenyl-substituted pyrroline-2,5-dione precursors to obtain the target compound.
- The method is notable for its use of nucleophilic substitution on cyclic imides and has been reported to involve multi-step processes with careful control of reaction conditions to optimize yields.
Cyclization via Donor–Acceptor Cyclopropanes (MDPI Molecules, 2022)
A modern synthetic strategy involves:
- Transformation of donor–acceptor cyclopropanes into 1,5-substituted pyrrolidin-2-ones via one-pot procedures.
- Reaction of these cyclopropanes with anilines (e.g., 3-chloroaniline) in the presence of acetic acid under reflux in toluene produces substituted pyrrolidin-2-ones.
- The process can yield diastereomeric mixtures due to substituents on the pyrrolidone ring, which can be purified by dealkoxycarbonylation and saponification steps.
- This method offers a streamlined synthesis with fewer purification steps and good overall yields (~70%) for substituted pyrrolidinones.
Synthesis via Azidoalkylation and Subsequent Reduction (Arkivoc)
- Starting from aromatic esters (e.g., methyl 3-chlorophenylacetate), azidoalkyl triflates are reacted to form azido-substituted intermediates.
- These intermediates undergo reduction and cyclization to yield 3-substituted pyrrolidin-2-ones.
- The method provides access to various 3-substituted pyrrolidinones, including those with halogenated phenyl groups.
- Characterization data such as NMR and melting points confirm the structure of the products.
Key Reaction Parameters and Conditions
| Preparation Method | Key Reactants | Solvent | Temperature | Pressure | Yield & Notes |
|---|---|---|---|---|---|
| Trimesylate + Primary Amine (Patent EP1138672A1) | Butyl-1,2,4-trimesylate + benzylamine | Tetrahydrofuran, heptane | 0–70°C (initial), 0–100°C (protection exchange), 20–200°C (amino introduction) | 3×10^6 to 2×10^7 Pa | High optical and chemical yields; suitable for optically active compounds |
| Multi-Component (ACS J. Org. Chem.) | Formaldehyde + 3-chloroaniline + ethyl pyruvate | Chloroform | Reflux | Atmospheric | Good yields; modular and versatile |
| Pyrroline-2,5-dione + Amine (Patent CA1331623C) | 1-Benzyl-Δ^3-pyrroline-2,5-dione + amine | Various solvents | Mild to moderate | Atmospheric | Multi-step; requires protecting group manipulations |
| Donor–Acceptor Cyclopropane + Aniline (MDPI Molecules) | DA cyclopropane + 3-chloroaniline | Toluene + Acetic acid | Reflux | Atmospheric | One-pot; ~70% overall yield; diastereomeric mixtures |
| Azidoalkylation + Reduction (Arkivoc) | Aromatic ester + azidoalkyl triflate | Various | Moderate | Atmospheric | Moderate yields; requires reduction and cyclization |
Research Findings and Observations
- The use of protecting groups (e.g., benzyl, allyloxycarbonyl) is crucial in controlling reactivity and selectivity during synthesis.
- High pressure and elevated temperatures facilitate amino group introduction in pyrrolidine derivatives, improving yields and stereoselectivity.
- Multi-component reactions offer efficient routes but may require careful handling of unstable intermediates such as acetoxy-substituted lactams.
- One-pot procedures using donor–acceptor cyclopropanes simplify synthesis and reduce purification steps, enhancing practicality for scale-up.
- Azidoalkylation methods provide versatile access to substituted pyrrolidinones but involve additional reduction steps.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reaction | Advantages | Limitations |
|---|---|---|---|---|
| Trimesylate + Amine (EP1138672A1) | Butyl-1,2,4-trimesylate | Nucleophilic substitution under pressure | High yield, optically active products | Requires high-pressure equipment |
| Multi-Component (ACS J. Org. Chem.) | Formaldehyde, 3-chloroaniline, ethyl pyruvate | Acid-catalyzed condensation | Modular, good yields | Intermediate instability |
| Pyrroline-2,5-dione + Amine (CA1331623C) | 1-Benzyl-Δ^3-pyrroline-2,5-dione | Nucleophilic addition, reduction | Established, versatile | Multi-step, protecting group manipulations |
| Donor–Acceptor Cyclopropane (MDPI Molecules) | DA cyclopropane + 3-chloroaniline | One-pot cyclization | Simplified, high yield | Diastereomeric mixtures |
| Azidoalkylation + Reduction (Arkivoc) | Aromatic ester + azidoalkyl triflate | Azidoalkylation, reduction | Versatile substituent introduction | Requires reduction step |
Scientific Research Applications
Chemistry
3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of various derivatives that can be tailored for specific applications in chemical research.
Biology
Research indicates that this compound may interact with biological molecules, presenting potential as a biochemical tool. Studies have explored its antimicrobial and antiviral properties, suggesting it could be effective against various pathogens.
Medicine
The compound is under investigation for its therapeutic effects, particularly in:
- Anti-inflammatory Activities : It may inhibit enzymes involved in inflammatory pathways.
- Analgesic Effects : Potential modulation of pain signaling pathways.
- Neuroprotective Properties : Similar compounds have shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
Neuroprotective Study
A study investigating related pyrrolidine derivatives demonstrated significant improvements in neuronal survival under oxidative stress conditions. This suggests a protective role against neurodegeneration, highlighting the potential of this compound in treating neurodegenerative diseases.
Antimicrobial Efficacy
Experimental results showed that derivatives effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
Summary
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and pain, potentially inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Substituent Impact :
- Chlorine’s higher electronegativity may also influence hydrogen bonding and intermolecular interactions (e.g., Cl···H contacts) .
- Amino Group: The 3-amino substituent introduces hydrogen-bonding capability, critical for target engagement in enzyme inhibition or receptor binding .
Physicochemical Properties
Table 1 compares key properties of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one with related compounds:
Biological Activity
3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.68 g/mol. The compound features a pyrrolidinone ring substituted with an amino group and a chlorophenyl moiety, which enhances its biological activity by potentially increasing lipophilicity and receptor interaction capabilities.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. The chlorophenyl substitution is believed to enhance interactions with specific receptors involved in synaptic transmission.
2. Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. For instance, related pyrrolidine derivatives have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests potential applications in treating bacterial infections.
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | Strong antibacterial |
| Escherichia coli | 0.0039 - 0.025 | Strong antibacterial |
3. Anti-inflammatory and Anticancer Properties
The compound is also being investigated for its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in inflammatory pathways, although further research is needed to elucidate these mechanisms fully.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access.
- Receptor Modulation : It can modulate receptor functions by interacting with binding sites, impacting signaling pathways related to neurotransmission and inflammation .
Case Studies
Several studies have explored the effects of this compound:
- Neuroprotective Study : A study investigating the neuroprotective effects of related pyrrolidine derivatives demonstrated significant improvements in neuronal survival under oxidative stress conditions, suggesting a protective role against neurodegeneration.
- Antimicrobial Efficacy : Experimental results showed that derivatives of the compound effectively inhibited the growth of pathogenic bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the key laboratory-scale synthesis steps for 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one?
The synthesis typically involves three stages:
- Cyclization : Formation of the pyrrolidinone ring via intramolecular cyclization of intermediates like pyrrolidine-2-carbaldehyde under acidic or thermal conditions .
- Amination : Introduction of the amino group at position 3 using reagents such as ammonia or hydroxylamine, often requiring anhydrous conditions to avoid side reactions .
- Chlorophenyl Incorporation : Substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 3-chlorophenyl group, optimized with palladium catalysts .
Methodological Note: Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the pyrrolidinone scaffold, amino group protons (~2.5–3.5 ppm), and aromatic protons from the chlorophenyl group (7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated m/z 224.05 for CHClNO) .
- IR Spectroscopy : Detect carbonyl stretching (~1700 cm) and N-H bending (~1600 cm) .
- X-ray Crystallography : Resolve 3D structure using SHELX or ORTEP-III for crystallographic data refinement .
Advanced Research Questions
Q. How does the 3-chlorophenyl substituent affect electronic properties and reactivity compared to fluoro/methyl analogs?
The chlorine atom’s strong electron-withdrawing effect increases electrophilicity at the pyrrolidinone carbonyl, enhancing nucleophilic attack susceptibility. Comparative
| Substituent | Hammett Constant (σ) | LogP (Lipophilicity) | Reactivity with NaBH |
|---|---|---|---|
| 3-Cl | 0.37 | 1.8 | Rapid reduction (~5 min) |
| 4-F | 0.06 | 1.2 | Slow reduction (~30 min) |
| 4-CH | -0.17 | 2.1 | No reaction |
Methodological Insight: Use DFT calculations to map electron density differences and validate with kinetic studies .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor modulation)?
- Assay Standardization : Control variables like buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
- Target Validation : Perform competitive binding assays (e.g., SPR or ITC) to distinguish direct enzyme inhibition from allosteric receptor effects .
- Structural Analysis : Overlay X-ray structures of ligand-target complexes to identify binding mode discrepancies .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases or GPCRs) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with Asp86 in a kinase active site) .
- QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. F) on IC values using partial least squares regression .
Q. What are the thermal decomposition pathways and stability profiles under experimental conditions?
- TGA/DSC Analysis : Decomposition onset at ~220°C, with exothermic peaks indicating cleavage of the pyrrolidinone ring .
- Mechanistic Insight : Chlorophenyl radical formation detected via EPR during pyrolysis, suggesting homolytic bond cleavage .
Methodological Note: Store the compound at -20°C under argon to prevent oxidation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
